molecular formula C2H6N2O<br>(CH3)2NN=O<br>C2H6N2O B125725 N-nitrosodimethylamine CAS No. 62-75-9

N-nitrosodimethylamine

Cat. No. B125725
CAS RN: 62-75-9
M. Wt: 74.08 g/mol
InChI Key: UMFJAHHVKNCGLG-UHFFFAOYSA-N
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Description

N-nitrosodimethylamine (NDMA) is a member of the N-nitrosamines, a group of potent carcinogens. It has been identified as a disinfection byproduct in water treatment processes, particularly during chloramination, which is a method used to disinfect water supplies. NDMA formation can occur through various pathways, including the reaction of monochloramine with dimethylamine (DMA) and other organic nitrogen-containing precursors . The presence of NDMA in drinking water is of significant concern due to its potential health risks to humans.

Synthesis Analysis

NDMA can be synthesized through the reaction of secondary amines, such as DMA, with nitrosating agents like nitrite in acidic conditions. The synthesis is influenced by various factors, including pH, the presence of catalysts like thiocyanate or formaldehyde, and the concentration of reactants . Additionally, NDMA precursors can be formed through the microbiological metabolism of nitrogenous substrates in water, which can then be transformed into NDMA . The formation of NDMA is also enhanced by the presence of free chlorine, which can facilitate the nitrosation of DMA .

Molecular Structure Analysis

The molecular structure of NDMA consists of two methyl groups attached to a nitrogen atom, which is also bonded to a nitroso group (N=O). This structure is responsible for its chemical behavior and reactivity. The molecular structure and the presence of free hydroxyl groups in the sugar moiety of the precursors can influence the mutagenic activity of NDMA and its derivatives .

Chemical Reactions Analysis

NDMA formation involves complex chemical reactions, including the oxidation of organic amines by monochloramine and the subsequent reaction of aminyl radicals with molecular oxygen. These reactions can lead to the formation of N-peroxyl radicals, which are implicated in the NDMA formation mechanism . Additionally, the formation of reactive intermediates like dinitrogen tetroxide (N2O4) during the oxidation of nitrite to nitrate can also contribute to NDMA formation .

Physical and Chemical Properties Analysis

NDMA is a volatile compound with low molecular weight, which allows it to be easily vaporized and detected in the atmosphere. Its physical and chemical properties, such as solubility in water and volatility, make it a challenging contaminant to manage in water treatment processes. The formation of NDMA is influenced by the concentration of its precursors, such as DMA, and environmental conditions like pH and the presence of oxygen .

Scientific Research Applications

Water Treatment

Field : Environmental Engineering

Application : NDMA is an emerging nitrogenous disinfection byproduct strictly controlled by multiple countries due to its high toxicity in drinking water . Advanced reduction processes (ARPs) are a new type of water treatment technology that can generate highly reactive reducing radicals and make environmental contaminants degrade rapidly and innocuously .

Methods : In a study, a systematic investigation on the kinetics of the NDMA degradation via the chosen UV/sulfite ARP and the impacts of some key parameters of reaction system was conducted .

Results : The UV/sulfite ARP was an efficient and energy-saving method for the reductive degradation of NDMA. A total of 94.40% of NDMA was removed using the UV/sulfite ARP, while only 45.48% of NDMA was removed via direct UV photolysis under the same reaction conditions .

Potable Reuse Treatment

Field : Environmental Science

Application : NDMA is one of the few compounds with adverse public health impacts at the ng/L level. Some advanced treatment processes used in potable reuse applications are linked to NDMA formation, thereby requiring downstream mitigation measures .

Methods : In the current study, a pilot-scale ozone-biofiltration system was used to treat membrane bioreactor (MBR) filtrate from a full-scale water reclamation facility .

Results : In biological activated carbon (BAC) and anthracite columns receiving pre-ozonated MBR filtrate, EBCTs ≥10 min achieved >90% NDMA removal, while an EBCT of 2 min achieved only 30-40% NDMA removal .

Research Chemical

Field : Laboratory Research

Application : NDMA is primarily used as a research chemical .

Methods : Not specified.

Results : Not specified.

Antioxidant

Field : Chemical Industry

Application : NDMA has been used as an antioxidant .

Methods : Not specified.

Results : Not specified.

Lubricant Additive

Field : Mechanical Engineering

Application : NDMA has been used as an additive for lubricants .

Methods : Not specified.

Results : Not specified.

Rocket Fuels

Field : Aerospace Engineering

Application : NDMA was formerly used in the production of rocket fuels .

Methods : Not specified.

Results : Not specified.

Softener of Copolymers

Field : Polymer Chemistry

Application : NDMA has been used as a softener of copolymers .

Methods : Not specified.

Results : Not specified.

Drinking Water Contaminant

Field : Environmental Science

Application : NDMA can be produced by water treatment by chlorination or chloramination . The potential problem is greater for recycled water that can contain dimethylamine .

Methods : Not specified.

Results : Contamination of drinking water with NDMA is of particular concern due to the minute concentrations at which it is harmful, the difficulty in detecting it at these concentrations, and to the difficulty in removing it from drinking water .

Safety And Hazards

N-Nitrosodimethylamine is a known carcinogen and is extremely toxic . It can cause nausea, vomiting, diarrhea, abdominal cramps, headache, fever, enlarged liver, jaundice, and decreased liver, kidney, pulmonary function .

Future Directions

The UV/sulfite Advanced Reduction Process (ARP) is a promising method for the reductive degradation of NDMA. Future research could focus on optimizing this process and exploring other potential methods for NDMA degradation .

properties

IUPAC Name

N,N-dimethylnitrous amide
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InChI

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3
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InChI Key

UMFJAHHVKNCGLG-UHFFFAOYSA-N
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Canonical SMILES

CN(C)N=O
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Molecular Formula

C2H6N2O, Array
Record name N-NITROSODIMETHYLAMINE
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DSSTOX Substance ID

DTXSID7021029
Record name N-Nitrosodimethylamine
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Molecular Weight

74.08 g/mol
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Physical Description

N-nitrosodimethylamine is a yellow oily liquid with a faint characteristic odor. Boiling point 151-153 °C. Can reasonably be expected to be a carcinogen. Used as an antioxidant, as an additive for lubricants and as a softener of copolymers. An intermediate in 1,1-dimethylhydrazine production., Yellow, oily liquid with a faint, characteristic odor; [NIOSH], Solid, YELLOW OILY LIQUID., Yellow, oily liquid with a faint characteristic odor., Yellow, oily liquid with a faint, characteristic odor.
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Boiling Point

304 to 307 °F at 760 mmHg (EPA, 1998), 152 °C, 151 °C, 306 °F
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Flash Point

142 °F (NTP, 1992), 142 °F, 61 °C
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Infinitely soluble in water at 23-25 °C, Soluble in all common organic solvents and in lipids, Very soluble in water, alcohol, ether, Miscible with methylene chloride, vegetable oils, Soluble in ethanol, ethyl ether, and chloroform; soluble in water., 1000 mg/mL at 24 °C, Solubility in water: very good, Soluble
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Density

1.0048 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0048 at 20 °C/4 °C, Relative density (water = 1): 1.0, 1.005
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Vapor Density

2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.56, 2.56
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Vapor Pressure

40 mmHg at 152.8 °F (NTP, 1992), 2.7 [mmHg], 2.7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 360, 3 mmHg
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Mechanism of Action

The effect of dimethylnitrosamine on functional activities of liver chromatin was studied in mice. After a single dose of dimethylnitrosamine injected i.v. (25 mg/kg body wt, 45 min before sacrifice) liver nuclei were isolated and incubated with micrococcal nuclease (EC 3.1.4.7) to an acid-solubility of 2.5% of total DNA. Chromatin was fractionated into a 1,200 g pellet P1, 102,000 g pellet P2 and supernatant fraction S2. Chromatin-bound RNA polymerase I plus III activity decreased 15% in the P1 and 25% in the P2 fraction. No changes in activity were observed in the S2 fraction. Chromatin-bound RNA polymerase II activity decreased 19% in the P1, 49% in the P2 and 32% in the S2 fraction. Heparin stimulated RNA polymerase II activity decreased 10% in the P1 and 44% in the P2 fraction. Formation of initiation in nuclear lysates with RNA polymerase from Escherichia coli increased after administration of dimethylnitrosamine suggesting an increase in the number of sites available for the start of new RNA chains. The results show that limited digestion of nuclei with endonuclease cleaves chromatin regions which are more affected by dimethylnitrosamine than the total chromatin suggesting a non-random effect of the hepatotoxin on chromatin. Modifications of the DNA template by dimethylnitrosamine is indicated by the change in number of initiation complexes., ... Hamsters are more susceptible than rats to liver cancer by dimethylnitrosamine because of its deficiency in repair of O6-alkylation of guanine in DNA. In rats a single large dose of dimethylnitrosamine induces kidney, but not liver, cancer because of the capability of liver repair enzymes to remove alkylated forms of DNA from the liver.
Record name N-NITROSODIMETHYLAMINE
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Product Name

N-Nitrosodimethylamine

Color/Form

Yellow, oily liquid, Yellow liquid

CAS RN

62-75-9
Record name N-NITROSODIMETHYLAMINE
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Melting Point

< 25 °C
Record name N-Nitrosodimethylamine
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Synthesis routes and methods

Procedure details

nitrosating an aqueous solution of dimethylamine by reaction with dinitrogen tetraoxide and potassium carbonate at a pressure from atomospheric to 50 psig and a temperature from -10° C. to 40° C. to produce an aqueous solution of N-nitrosodimethylamine and potassium nitrate and gaseous carbon dioxide; and,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-nitrosodimethylamine
Reactant of Route 2
N-nitrosodimethylamine
Reactant of Route 3
Reactant of Route 3
N-nitrosodimethylamine
Reactant of Route 4
N-nitrosodimethylamine
Reactant of Route 5
N-nitrosodimethylamine
Reactant of Route 6
N-nitrosodimethylamine

Citations

For This Compound
24,900
Citations
WA Mitch, JO Sharp, RR Trussell… - Environmental …, 2003 - liebertpub.com
N-Nitrosodimethylamine (NDMA) is a member of a family of extremely potent carcinogens, the N-nitrosamines. Until recently, concerns about NDMA mainly focused on the presence of …
Number of citations: 848 www.liebertpub.com
M Sgroi, FGA Vagliasindi, SA Snyder, P Roccaro - Chemosphere, 2018 - Elsevier
… This review summarizes major findings over the last decade related to N-Nitrosodimethylamine (NDMA) in water and wastewater. In particular, the review is focused on the removal of …
Number of citations: 156 www.sciencedirect.com
AC Gerecke, DL Sedlak - Environmental Science & Technology, 2003 - ACS Publications
Monochloramine disinfection of drinking water can result in the formation of the potent carcinogen N-nitrosodimethylamine (NDMA). To assess NDMA precursor concentrations in …
Number of citations: 284 pubs.acs.org
R Peto, R Gray, P Brantom, P Grasso - Cancer research, 1991 - AACR
Four thousand eighty inbred rats were maintained from weaning on various different concentrations of N-nitrosodiethylamine (NDEA) or N-nitrosodimethylamine (NDMA). The principal …
Number of citations: 245 aacrjournals.org
WA Mitch, DL Sedlak - Environmental Science & Technology, 2002 - ACS Publications
Chlorine disinfection of secondary wastewater effluent and drinking water can result in the production of the potent carcinogen N-nitrosodimethylamine (NDMA) at concentra tions of …
Number of citations: 739 pubs.acs.org
P Andrzejewski, B Kasprzyk-Hordern, J Nawrocki - Desalination, 2005 - Elsevier
Nitrosoamines, mainly N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are highly mutagenic compounds that are suspected of carcinogenic activity in the human …
Number of citations: 144 www.sciencedirect.com
J Choi, RL Valentine - Water research, 2002 - Elsevier
Studies have been conducted specifically to investigate the hypothesis that N-nitrosodimethylamine (NDMA) can be produced by reactions involving monochloramine. Experiments …
Number of citations: 601 www.sciencedirect.com
WA Mitch, AC Gerecke, DL Sedlak - Water research, 2003 - Elsevier
N-nitrosodimethylamine (NDMA) is a potent carcinogen formed during chloramination of water and wastewater treatment plant effluents. A procedure is described for quantifying the …
Number of citations: 392 www.sciencedirect.com
CK Schmidt, HJ Brauch - Environmental Science & Technology, 2008 - ACS Publications
… During ozonation about 30–50% of DMS are converted to the carcinogenic N-nitrosodimethylamine (NDMA). The NDMA being formed is biodegradable and can at least partially be …
Number of citations: 375 pubs.acs.org
VK Sharma - Separation and purification technology, 2012 - Elsevier
… This paper presents an overview on the current knowledge of the mechanism of formation of N-nitrosodimethylamine (NDMA) in water. The kinetics of the reactions of NDMA precursors (…
Number of citations: 61 www.sciencedirect.com

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